molecular formula C17H15FN4O2S2 B2829343 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 933238-96-1

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2829343
CAS RN: 933238-96-1
M. Wt: 390.45
InChI Key: YZNKVMIFWPWNNP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a thiadiazole ring, which is a type of heterocyclic compound, and a pyridine ring, which is a basic heterocyclic organic compound. The molecule also contains an amide group, a fluorobenzyl group, and an ethylthio group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorobenzyl and ethylthio groups would likely add steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The amide group might be hydrolyzed under acidic or basic conditions, and the rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of multiple polar groups and aromatic rings would likely make it relatively high in molecular weight and possibly quite stable .

Scientific Research Applications

Mechanism of Action:

Anticancer Properties:
Anti-Inflammatory Effects:

Materials Science

The compound’s unique structure may find applications in materials science:

Organic Semiconductors:
Polymer Modification:

Environmental Chemistry

Consider its fate and behavior in the environment:

Biodegradation:

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. The fluorobenzyl group might be important for binding to a specific receptor .

Safety and Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study and application of this compound would likely depend on its intended use. If it’s a novel compound, further studies would be needed to fully understand its properties and potential applications .

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2S2/c1-2-25-17-21-20-16(26-17)19-14(23)13-4-3-9-22(15(13)24)10-11-5-7-12(18)8-6-11/h3-9H,2,10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNKVMIFWPWNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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